An In-Depth Technical Guide to the Physicochemical Properties of 5-methoxy-2-(trifluoromethyl)-1H-indole
An In-Depth Technical Guide to the Physicochemical Properties of 5-methoxy-2-(trifluoromethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorination in Indole Scaffolds
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, from neurotransmitters to potent therapeutic agents. The strategic functionalization of the indole ring is a key approach in drug discovery to modulate its pharmacological profile. The introduction of a trifluoromethyl (-CF3) group, in particular, has emerged as a powerful strategy. This is due to the unique electronic properties of the -CF3 group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets by altering its electrostatic potential and pKa.[1] This guide focuses on the core physicochemical properties of a specific trifluoromethylated indole, 5-methoxy-2-(trifluoromethyl)-1H-indole, providing a comprehensive resource for its application in research and development. While experimental data for this exact compound is limited in publicly accessible literature, this guide synthesizes available information, predicted data, and comparative analysis with closely related analogues to offer a robust technical overview.
Molecular Structure and Identification
The foundational step in understanding the physicochemical nature of 5-methoxy-2-(trifluoromethyl)-1H-indole is to define its molecular structure and key identifiers.
Molecular Structure:
Caption: 2D structure of 5-methoxy-2-(trifluoromethyl)-1H-indole.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 5-methoxy-2-(trifluoromethyl)-1H-indole | - |
| CAS Number | 174734-34-0 | [2][3] |
| Molecular Formula | C10H8F3NO | - |
| Molecular Weight | 215.17 g/mol | - |
| Canonical SMILES | COC1=CC2=C(C=C1)NC(=C2)C(F)(F)F | - |
Core Physicochemical Properties: A Comparative Analysis
Table 2: Physicochemical Property Profile
| Property | 5-methoxy-2-(trifluoromethyl)-1H-indole (Predicted/Estimated) | Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate (Experimental) | 5-(Trifluoromethyl)indole (Experimental) |
| Melting Point (°C) | Data not available | 143 - 146 | 67 - 70[4] |
| Boiling Point (°C) | Data not available | Data not available | Data not available |
| Water Solubility | Predicted to be low | Data not available | Data not available |
| pKa | Data not available | Data not available | Data not available |
| logP | Data not available | Data not available | Data not available |
Expert Insights on Property Estimation:
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Melting Point: The presence of the trifluoromethyl group can influence the crystal lattice energy. Compared to 5-(trifluoromethyl)indole, the addition of a methoxy group in the 5-position and a trifluoromethyl group in the 2-position in our target molecule would likely lead to a higher melting point due to increased molecular weight and potentially stronger intermolecular interactions. The significantly higher melting point of the ethyl carboxylate derivative suggests that the core indole structure itself may have a melting point in a similar or slightly lower range.
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Solubility: The trifluoromethyl group generally increases lipophilicity. Coupled with the hydrophobic indole core, the solubility of 5-methoxy-2-(trifluoromethyl)-1H-indole in water is expected to be low. It is anticipated to be soluble in common organic solvents like methanol, ethanol, acetone, and dichloromethane.
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pKa and logP: The electron-withdrawing nature of the trifluoromethyl group at the 2-position is expected to decrease the basicity of the indole nitrogen, thus lowering its pKa compared to unsubstituted indole. The combination of the methoxy and trifluoromethyl groups will increase the lipophilicity, leading to a higher logP value.
Spectroscopic Characterization: A Comparative Approach
While a full experimental spectroscopic dataset for 5-methoxy-2-(trifluoromethyl)-1H-indole is not published, the data from "Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate" provides a valuable reference for the expected spectral features of the core indole structure.[5][6]
Table 3: Comparative Spectroscopic Data
| Spectroscopic Data | Expected for 5-methoxy-2-(trifluoromethyl)-1H-indole | Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate[5][6] |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons (3H, m, ~6.8-7.5 ppm), NH proton (1H, br s, ~8.0-9.0 ppm), Methoxy protons (3H, s, ~3.9 ppm), C3-H proton (1H, s, ~6.5-7.0 ppm) | Aromatic protons (3H, m, 7.05-7.74 ppm), NH proton (1H, br s, 8.88 ppm), Methoxy protons (3H, s, 3.90 ppm), Ethyl protons (5H, q and t, 4.44 and 1.44 ppm) |
| ¹³C NMR (CDCl₃, δ ppm) | Aromatic carbons (~100-155 ppm), CF₃ carbon (q, ~120-125 ppm, J(C,F) ~270 Hz), Methoxy carbon (~55 ppm) | Aromatic carbons (102.90-163.48 ppm), CF₃ carbon (quartet is expected but not explicitly stated), Methoxy carbon (55.58 ppm) |
| IR (cm⁻¹) | N-H stretch (~3300-3400 cm⁻¹), C-H aromatic stretch (~3100-3000 cm⁻¹), C-F stretch (~1100-1300 cm⁻¹) | N-H stretch (3280 cm⁻¹), C-H aromatic/aliphatic stretch (2833-2995 cm⁻¹), C=O stretch (1681 cm⁻¹), C-F stretches (1112-1209 cm⁻¹) |
Causality Behind Spectral Features:
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¹H NMR: The electron-withdrawing trifluoromethyl group at the C2 position will deshield the adjacent protons, particularly the C3-H, causing it to appear at a relatively downfield chemical shift for an indole C3 proton. The methoxy group at C5 will have a shielding effect on the aromatic protons of the benzene ring.
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¹³C NMR: The carbon atom of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant (J(C,F)). The C2 carbon to which the CF₃ group is attached will also show coupling to the fluorine atoms, though with a smaller coupling constant.
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IR Spectroscopy: The key diagnostic peaks will be the N-H stretching frequency, characteristic of the indole nitrogen, and the strong C-F stretching vibrations, which are indicative of the trifluoromethyl group.
Synthesis and Experimental Protocols
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 5-methoxy-2-(trifluoromethyl)-1H-indole.
Detailed Experimental Protocol (Hypothetical):
This protocol is a representative example based on known transformations and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-4-methoxyaniline
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To a solution of 4-methoxy-2-iodoaniline (1.0 eq) in triethylamine, add trimethyl(2-propyn-1-yl)silane (1.2 eq).
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De-gas the solution with argon for 15 minutes.
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Add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).
-
Heat the reaction mixture to 60 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Step 2: Synthesis of 5-methoxy-2-(trifluoromethyl)-1H-indole
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To a solution of 2-((trimethylsilyl)ethynyl)-4-methoxyaniline (1.0 eq) in a suitable solvent (e.g., DMF or MeCN), add a copper(I) catalyst (e.g., CuI, 0.1 eq).
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Add an electrophilic trifluoromethylating reagent, such as S-(trifluoromethyl)diphenylsulfonium triflate (Umemoto's reagent) (1.5 eq).
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Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification
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Purify the crude 5-methoxy-2-(trifluoromethyl)-1H-indole by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.
Self-Validating System and Causality:
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Reaction Monitoring: Each step should be monitored by an appropriate analytical technique (TLC, LC-MS) to ensure the consumption of starting materials and the formation of the desired product. This provides in-process validation.
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Characterization: The structure and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained data should be compared with the expected values and data from analogous compounds.
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Choice of Reagents: The Sonogashira coupling is a reliable method for forming the carbon-carbon bond between the aniline and the alkyne. The use of a copper-catalyzed trifluoromethylation-cyclization cascade is a known strategy for the synthesis of 2-trifluoromethylindoles. The choice of the specific trifluoromethylating reagent may require optimization.
Conclusion and Future Directions
5-methoxy-2-(trifluoromethyl)-1H-indole is a strategically important molecule with significant potential in drug discovery and materials science. While a comprehensive experimental characterization is not yet widely available, this guide provides a foundational understanding of its physicochemical properties through a combination of predicted data and comparative analysis with closely related, well-characterized analogues. The proposed synthetic route offers a viable pathway for its preparation, enabling further investigation into its biological activity and material applications. As research in the field of fluorinated heterocycles continues to expand, it is anticipated that more detailed experimental data for this compound will become available, further solidifying its role as a valuable building block in chemical synthesis.
References
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The Role of Trifluoromethyl Indoles in Modern Drug Discovery. (URL: [Link])
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Exploring 6-(Trifluoromethyl)-1H-Indole-2-Carboxylic Acid: Properties and Applications. (URL: [Link])
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The Power of Trifluoromethyl Indoles: Applications in Pharma and Agrochemicals. (URL: [Link])
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Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, E69(Pt 4), o339. (URL: [Link])
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Product Detail - 2a biotech. (URL: [Link])
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乐研- 成都硕博研创科技有限公司. (URL: [Link])
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(PDF) Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. (URL: [Link])
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Pharmaceutical | PDF | Molecules | Hydrogen Compounds - Scribd. (URL: [Link])
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1,1-Dichlorosilacyclohexane - CAS Common Chemistry. (URL: [Link])
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Christian G. Bochet Ph.D. Professor (Full) at University of Fribourg - ResearchGate. (URL: [Link])
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Photochemical Protection of Amines with Cbz and Fmoc Groups | Request PDF - ResearchGate. (URL: [Link])
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(PDF) (R)-2-Cyano-N-(1-phenylethyl)acetamide - ResearchGate. (URL: [Link])
